molecular formula C27H26ClF3N6O3 B1663554 Telotristat ethyl CAS No. 1033805-22-9

Telotristat ethyl

Katalognummer B1663554
CAS-Nummer: 1033805-22-9
Molekulargewicht: 575 g/mol
InChI-Schlüssel: MDSQOJYHHZBZKA-GBXCKJPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telotristat ethyl is used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea. This medicine is used in adults who have received SSA therapy but did not work well . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase .


Synthesis Analysis

After oral administration, telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .


Molecular Structure Analysis

The IUPAC name of Telotristat ethyl is (S)-Ethyl 2-amino-3-(4-(2-amino-6-(®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate .


Chemical Reactions Analysis

Telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .


Physical And Chemical Properties Analysis

Telotristat ethyl has a molar mass of 574.99 g·mol−1 . In organic solvents, telotristat etiprate is freely soluble in methanol, soluble in acetone, and sparingly soluble in ethanol .

Wissenschaftliche Forschungsanwendungen

Treatment of Carcinoid Syndrome Diarrhea

Telotristat ethyl: is primarily approved for the treatment of carcinoid syndrome diarrhea in adults inadequately controlled by somatostatin analog (SSA) therapy . It works by inhibiting tryptophan hydroxylase, which reduces the production of serotonin, a key contributor to the symptoms of carcinoid syndrome.

Reduction of Serotonin Production

Beyond treating diarrhea, Telotristat ethyl’s inhibition of serotonin production has potential applications in managing other conditions associated with excess serotonin . This includes reducing the frequency of bowel movements and other symptoms in patients with metastatic neuroendocrine tumors .

Potential in Preventing Carcinoid Heart Disease

Carcinoid heart disease (CHD) is often a consequence of carcinoid syndrome. By reducing serotonin levels, Telotristat ethyl may have a role in preventing the progression of CHD, although its specific role in patients with CHD is still under investigation .

Serotonylation Processes

The drug could impact serotonylation , a post-translational modification where serotonin is covalently incorporated into proteins. This process is implicated in various physiological and pathological conditions, and Telotristat ethyl could be used to study or modulate serotonylation-related functions .

Neuroendocrine Tumor Management

In patients with neuroendocrine tumors, Telotristat ethyl has shown efficacy and tolerability in managing symptoms like diarrhea, which is often a significant quality-of-life issue. Its role in the broader management of neuroendocrine tumors could be an area of further research .

Wirkmechanismus

Target of Action

Telotristat ethyl primarily targets tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that can be produced both centrally and peripherally . It is profoundly implicated in a number of fundamental physiological processes and pathogenic conditions .

Mode of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase . It binds irreversibly to the active site of tryptophan hydroxylase, preventing the enzyme from catalyzing the pivotal conversion of tryptophan to 5-hydroxytryptophan (5-HTP) in the serotonin synthesis pathway . The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl .

Biochemical Pathways

By inhibiting TPH, telotristat ethyl diminishes the synthesis of serotonin, thereby reducing the production of 5-HT and improving carcinoid syndrome diarrhea . Overexposure to serotonin can cause severe diarrhea, one of the main clinical symptoms of carcinoid syndrome . Serotonin is metabolized in the urinary metabolite 5-hydroxy indole acetic acid (u5-HIAA), and high levels of u5-HIAA are associated with poor survival outcome in patients with neuroendocrine tumors .

Pharmacokinetics

Telotristat ethyl is a prodrug that is converted in vivo to telotristat . Following a single oral dose, peak plasma concentrations and AUC of telotristat ethyl and telotristat appear to be dose proportional under fasted conditions . Peak plasma concentrations of telotristat ethyl and telotristat are attained within 0.5–2 hours and 1–3 hours, respectively, after a single oral dose of telotristat etiprate . Following a single 500 mg oral dose of telotristat ethyl, 92.8% of the administered drug is eliminated in the feces, with less than 0.4% being excreted in the urine .

Result of Action

Telotristat ethyl as a single agent induced apoptosis measured by MTT in all neuroendocrine tumor (NET) cell lines after 72 hours of treatment, with IC50 in the µM range .

Action Environment

The action of telotristat ethyl can be influenced by environmental factors such as the presence of other medications. For instance, when used in combination with the mTOR inhibitor everolimus, telotristat ethyl produced a strong synergistic effect, dramatically decreasing cell viability in all NET cell lines . This suggests that the efficacy of telotristat ethyl can be enhanced in certain environments, such as when used in combination with other therapies .

Safety and Hazards

Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) . The most common adverse effects with the recommended telotristat dose of 250 mg included nausea, abdominal pain, elevated gamma-glutamyl transferase and fatigue .

Zukünftige Richtungen

The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis . One potential treatment option for investigation would be telotristat ethyl, a tryptophan hydroxylase inhibitor that is approved for the treatment of diarrhea associated with carcinoid syndrome in combination with SSA therapy .

Eigenschaften

IUPAC Name

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQOJYHHZBZKA-GBXCKJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102271
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Telotristat ethyl

CAS RN

1033805-22-9
Record name 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telotristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telotristat ethyl
Reactant of Route 2
Telotristat ethyl
Reactant of Route 3
Telotristat ethyl
Reactant of Route 4
Telotristat ethyl
Reactant of Route 5
Reactant of Route 5
Telotristat ethyl
Reactant of Route 6
Reactant of Route 6
Telotristat ethyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.